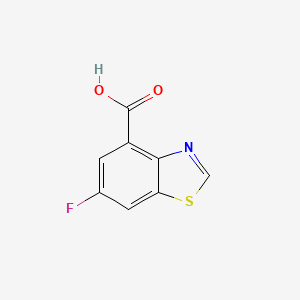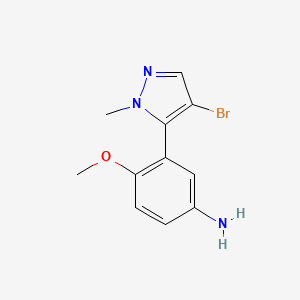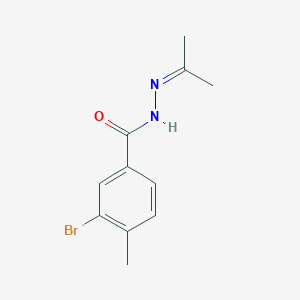![molecular formula C15H21BO3S B8669718 1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B8669718.png)
1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a boronate ester group and a methylthio substituent
Méthodes De Préparation
The synthesis of 1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone typically involves several steps:
Synthetic Routes: The preparation often starts with the formation of the boronate ester group. This can be achieved through the reaction of a phenylboronic acid derivative with a suitable dioxaborolane reagent under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent quality and high throughput.
Analyse Des Réactions Chimiques
1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone undergoes various chemical reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The reactions are often carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include biaryl compounds, alcohols, and sulfoxides or sulfones, depending on the specific reaction conditions.
Applications De Recherche Scientifique
1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for drug development, especially in the synthesis of pharmacologically active molecules.
Industry: In the industrial sector, it is utilized in the production of advanced materials, including polymers and electronic components, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone involves several molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, depending on its specific derivatives. For instance, its boronate ester group can form reversible covalent bonds with diols, making it useful in enzyme inhibition studies.
Pathways Involved: The compound’s derivatives may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to their potential therapeutic effects.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone stands out due to its unique combination of functional groups:
Similar Compounds: Compounds such as 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone and 1-(4-(Methylthio)phenyl)ethanone share structural similarities but lack the combined boronate ester and methylthio functionalities.
Uniqueness: The presence of both the boronate ester and methylthio groups in a single molecule enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and material science.
Propriétés
Formule moléculaire |
C15H21BO3S |
|---|---|
Poids moléculaire |
292.2 g/mol |
Nom IUPAC |
1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H21BO3S/c1-10(17)11-7-8-13(20-6)12(9-11)16-18-14(2,3)15(4,5)19-16/h7-9H,1-6H3 |
Clé InChI |
RMTIIFNBUHEBSH-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chlorophenoxy)methyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B8669655.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8669660.png)
![methyl 4-chloro-9H-pyrimido[4,5-b]indole-7-carboxylate](/img/structure/B8669667.png)


![2-[4-(Bromomethyl)phenyl]acetamide](/img/structure/B8669697.png)





![N-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-2-piperidino-7-thiazolo[4,5-b]pyridinecarboxamide](/img/structure/B8669747.png)

